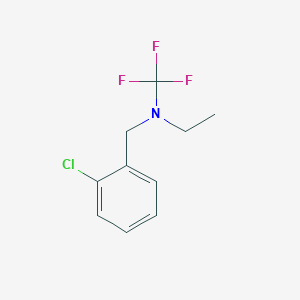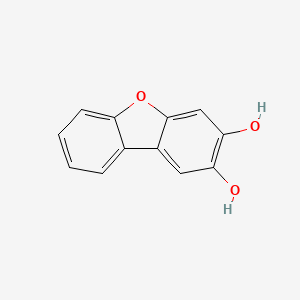
2,3-Dihydroxydibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxydibenzofuran is an organic compound belonging to the class of dibenzofurans It is characterized by the presence of two hydroxyl groups attached to the 2nd and 3rd positions of the dibenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxydibenzofuran typically involves the hydroxylation of dibenzofuran. One common method includes the use of microbial degradation pathways where specific bacteria, such as Ralstonia sp., are employed to hydroxylate dibenzofuran at the 2nd and 3rd positions . Another synthetic route involves chemical oxidation processes using reagents like potassium permanganate or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered bacteria capable of efficiently converting dibenzofuran to this compound. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to ring cleavage, producing compounds such as catechol.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Catechol: Formed through oxidative ring cleavage.
Substituted Dibenzofurans: Formed through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,3-Dihydroxydibenzofuran has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxydibenzofuran involves its interaction with specific enzymes and molecular targets. In microbial degradation, enzymes such as dioxygenases catalyze the hydroxylation of dibenzofuran, leading to the formation of this compound . This compound can further undergo enzymatic reactions, resulting in ring cleavage and the formation of smaller, less toxic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dihydroxydibenzofuran
- 3,7-Dihydroxydibenzofuran
- 2,8-Dihydroxydibenzofuran
Uniqueness
2,3-Dihydroxydibenzofuran is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydroxydibenzofurans, it exhibits different reactivity in oxidation and substitution reactions, making it valuable for specific applications in environmental and chemical research .
Propiedades
Fórmula molecular |
C12H8O3 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dibenzofuran-2,3-diol |
InChI |
InChI=1S/C12H8O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,13-14H |
Clave InChI |
CDADJDSAHPNANS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


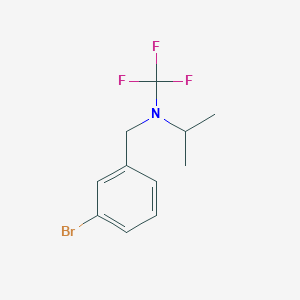
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
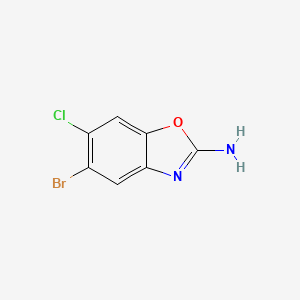
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
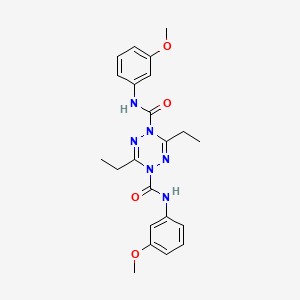
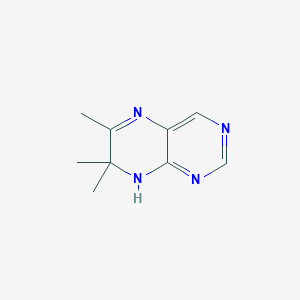
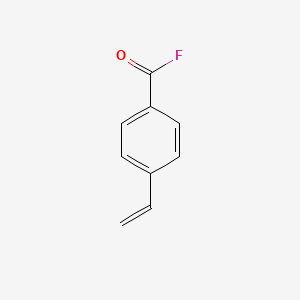
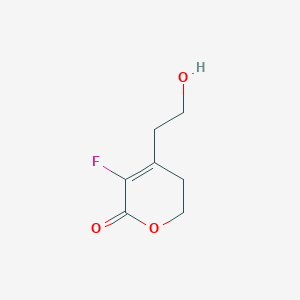
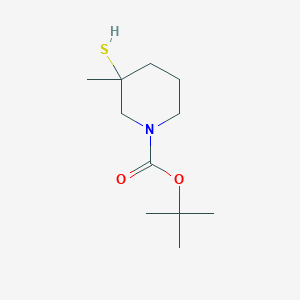
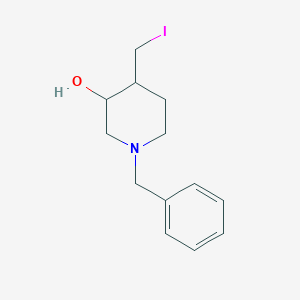
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
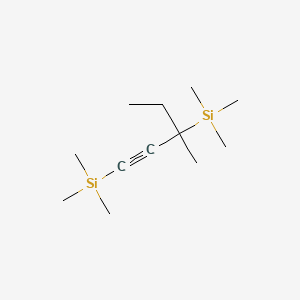
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
